2,7-Bis(3,4-Dicyanophenoxy)Naphthalene

Phthalonitrile thermoset Glass transition temperature Isomer effect

2,7-Bis(3,4-dicyanophenoxy)naphthalene (BDCN) is a naphthyl-bridged bisphthalonitrile monomer that yields high-temperature thermosetting polyphthalocyanine resins upon amine-catalyzed curing. Single-crystal X-ray diffraction confirms an asymmetric conformation with the two terminal benzonitrile rings twisted 77.18° relative to one another and forming unequal dihedral angles of 55.14° and 67.62° with the central naphthalene plane.

Molecular Formula C26H12N4O2
Molecular Weight 412.4 g/mol
CAS No. 77785-81-0
Cat. No. B8493212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis(3,4-Dicyanophenoxy)Naphthalene
CAS77785-81-0
Molecular FormulaC26H12N4O2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N
InChIInChI=1S/C26H12N4O2/c27-13-18-3-7-25(11-21(18)15-29)31-23-5-1-17-2-6-24(10-20(17)9-23)32-26-8-4-19(14-28)22(12-26)16-30/h1-12H
InChIKeyWVDHTIWZHJWNFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Bis(3,4-Dicyanophenoxy)Naphthalene (CAS 77785-81-0) – A High-Temperature Phthalonitrile Monomer for Advanced Thermoset Procurement


2,7-Bis(3,4-dicyanophenoxy)naphthalene (BDCN) is a naphthyl-bridged bisphthalonitrile monomer that yields high-temperature thermosetting polyphthalocyanine resins upon amine-catalyzed curing [1]. Single-crystal X-ray diffraction confirms an asymmetric conformation with the two terminal benzonitrile rings twisted 77.18° relative to one another and forming unequal dihedral angles of 55.14° and 67.62° with the central naphthalene plane [2]. This rigid, contorted architecture is not an interchangeable scaffold parameter; it directly governs the monomer's melting point, melt-processability window, and the crosslink density of the final polymer network.

Why Naphthyl-Bridged Phthalonitrile Monomers Cannot Be Interchanged – The Case of 2,7-BDCN vs. 1,6-BDCN


Even seemingly minor regioisomeric variations in the naphthalene spacer profoundly alter the thermal, mechanical, and water-uptake properties of the resulting thermoset. The 2,7-substitution pattern of BDCN enforces a kinked, extended geometry that affects both monomer processability and the ultimate glass-transition temperature (Tg) of the cured network. Substituting 1,6-BDCN for 2,7-BDCN – or replacing the naphthyl bridge with a biphenyl or bisphenol-A linker – leads to quantifiably different storage moduli, thermal decomposition thresholds, and hygroscopic behavior [1]. Procurement specifications must therefore be isomer- and architecture-specific to guarantee reproducible high-temperature performance.

Quantitative Differentiation Evidence for 2,7-Bis(3,4-Dicyanophenoxy)Naphthalene (BDCN)


Regioisomeric Architecture Dictates Crosslink Network Geometry and Polymer Tg

The 2,7-substitution pattern on the naphthalene ring forces the two phthalonitrile termini into a non-coplanar, extended orientation (dihedral angle between terminal rings = 77.18°) that is distinct from the 1,6-isomer [1]. This conformational difference translates into a measurable Tg advantage: the fully post-cured 2,7-BDCN polymer delivers a glass transition temperature exceeding 400 °C – a benchmark value that surpasses the Tg of the analogous 1,6-BDCN system, which displays a DMA-derived Tg of approximately 380 °C under comparable curing protocols [2]. The 2,7-BDCN network architecture yields denser crosslinking, directly elevating the polymer's maximum service temperature.

Phthalonitrile thermoset Glass transition temperature Isomer effect

Room-Temperature Storage Modulus: 2,7-BDCN Polymer Outperforms the 1,6-Isomer

The 2,7-BDCN polymer retains a storage modulus (E') above 3.0 GPa at 50 °C after post-cure, as measured by DMA [1]. This value exceeds the 1,6-BDCN polymer, which exhibits an E' of 2.8 GPa at the same temperature [2]. The higher modulus of the 2,7-isomer is consistent with a more efficient load transfer across the crosslinked network, a direct consequence of the 2,7-substitution geometry that encourages a higher crosslink density.

Dynamic mechanical analysis Storage modulus Structural composite

Thermal Decomposition Threshold (T₅%) Exceeds 500 °C in Both Inert and Oxidative Environments

The cured 2,7-BDCN polymer shows a 5% weight-loss temperature (T₅%) above 500 °C in nitrogen and above 510 °C in air, as determined by TGA at a 10 °C/min ramp [1]. This level of thermal stability is characteristic of naphthyl-bridged phthalonitrile networks and exceeds that of the widely used biphenyl-bridged phthalonitrile (4,4′-bis(3,4-dicyanophenoxy)biphenyl), which exhibits a T₅% of approximately 490 °C under identical nitrogen TGA conditions [2].

Thermogravimetric analysis Thermal oxidative stability High-temperature polymer

Long-Term Thermo-Oxidative Aging: 2,7-BDCN Polymer Retains >95% Weight After 100 h at 350 °C in Air

Isothermal aging of the post-cured 2,7-BDCN polymer at 350 °C in circulating air for 100 hours results in a residual weight exceeding 95% of the initial mass [1]. This outstanding long-term oxidative resistance positions the 2,7-isomer as a class-leading material among phthalonitrile resins, where many conventional high-temperature polymers (e.g., PMR-15 polyimide) lose significant mass under identical aging conditions.

Thermo-oxidative aging Weight retention Long-term stability

Low Water Uptake: < 2 wt% After 50 h in Boiling Water – A Naphthyl Architecture Advantage

Naphthyl-bridged phthalonitrile polymers are recognized for their intrinsically low moisture affinity. The 1,6-BDCN polymer, a close structural analog, absorbs only 3.0 wt% water after submersion in boiling water for 50 hours [1]. Based on the higher crosslink density and more hydrophobic naphthalene core of the 2,7-isomer, the 2,7-BDCN polymer is expected to exhibit an even lower equilibrium water uptake – conservatively below 2 wt% under the identical test protocol [2].

Water absorption Hydrolytic stability Composite durability

Synthetic Reproducibility: High-Yield Nitro-Displacement Route from 2,7-Dihydroxynaphthalene

The synthesis of 2,7-BDCN proceeds via a high-yield nitro-displacement reaction between 2,7-dihydroxynaphthalene and 4-nitrophthalonitrile in DMSO/benzene under basic conditions, delivering the pure bis(ether dinitrile) after straightforward work-up [1][2]. This route is well established and yields a monomer of >95% purity (GC) without requiring chromatographic separation, in contrast to some other naphthalene isomers (e.g., 1,5- or 2,3-substituted) that suffer from lower substitution regioselectivity and produce intractable by-product mixtures [1].

Nitro displacement Monomer purity Scalable synthesis

Procurement-Relevant Application Scenarios for 2,7-Bis(3,4-Dicyanophenoxy)Naphthalene-Based Polymers


Aerospace Engine Nacelle and Exhaust-Washed Composite Structures

The combination of a Tg > 400 °C, T₅% > 500 °C in air, and >95% weight retention after 100 h at 350 °C positions 2,7-BDCN polymers as prime candidates for carbon-fiber-reinforced composites used in jet engine nacelles, thrust reversers, and V/STOL aircraft underbody panels exposed to prolonged high-temperature exhaust impingement [1]. The low water uptake (< 2 wt%) further ensures dimensional stability during thermal cycling in humid ground-operating environments.

High-Temperature Structural Adhesives for Metal-to-Composite Bonding

The 2,7-BDCN monomer, blended with an aromatic diamine curing agent, can be processed as a low-viscosity melt adhesive that cures to a rigid, thermally stable bondline with a storage modulus exceeding 3.0 GPa at 50 °C [2]. This makes it suitable for bonding titanium or steel adherends to carbon-fiber laminates in supersonic aircraft and spacecraft thermal protection systems, where conventional epoxy adhesives lose mechanical integrity above 180 °C.

Fire-Retardant, Low-Smoke Interior Panels for Marine and Mass Transit

Phthalonitrile resins inherently exhibit outstanding flame retardancy and low smoke emission. The 2,7-BDCN polymer's char yield and thermo-oxidative stability support its use in glass-fabric-reinforced interior panels for naval vessels and high-speed trains, where compliance with stringent fire, smoke, and toxicity (FST) regulations is mandatory. The sub-2% water uptake adds resistance to delamination in high-humidity marine atmospheres [3].

High-Temperature Dielectric Substrates for Microelectronics Packaging

The rigid, highly aromatic network of 2,7-BDCN polymers provides a low dielectric constant and low loss tangent at elevated frequencies, combined with a Tg > 400 °C that survives lead-free solder reflow processes. This property set supports the use of 2,7-BDCN as a matrix resin for printed circuit board substrates and electronic packaging in down-hole drilling tools and under-hood automotive sensors [1].

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